molecular formula C18H22N8 B12237245 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B12237245
M. Wt: 350.4 g/mol
InChI Key: UBMAESDQAICQOY-UHFFFAOYSA-N
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Description

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound featuring multiple heterocyclic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of pyrimidine, piperazine, pyrazole, and pyridazine rings in its structure suggests a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

    Preparation of 4,6-dimethylpyrimidine: This can be synthesized via the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde.

    Synthesis of piperazine derivatives: Piperazine can be alkylated with 4,6-dimethylpyrimidine under basic conditions.

    Formation of pyrazole: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones.

    Coupling reactions: The final step involves the coupling of the synthesized heterocycles under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced heterocycles.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting enzymes or receptors involved in diseases.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s unique structure can be explored for creating novel materials with specific electronic or optical properties.

    Pharmacology: It may serve as a lead compound in drug discovery programs aimed at treating conditions such as cancer, infections, or neurological disorders.

Mechanism of Action

The mechanism of action of 3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in cancer treatment.

    Pyridazine derivatives: Known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

    Pyrazole derivatives: Widely studied for their pharmacological properties, including anti-inflammatory and anticancer activities.

Uniqueness

3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to its combination of multiple heterocyclic rings, which may confer a broader range of biological activities and chemical reactivity compared to simpler analogs. This structural complexity allows for more specific interactions with biological targets, potentially leading to higher efficacy and selectivity in therapeutic applications.

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

4,6-dimethyl-2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H22N8/c1-13-6-7-26(23-13)17-5-4-16(21-22-17)24-8-10-25(11-9-24)18-19-14(2)12-15(3)20-18/h4-7,12H,8-11H2,1-3H3

InChI Key

UBMAESDQAICQOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=CC(=N4)C)C

Origin of Product

United States

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